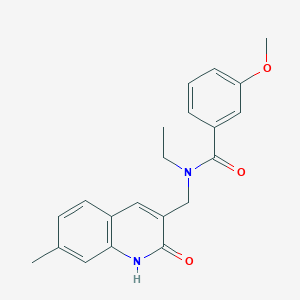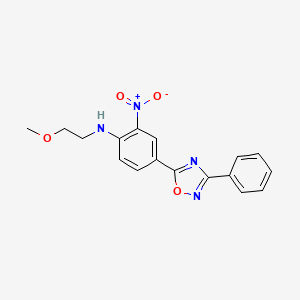
N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-oxadiazole, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicine and research.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in cells. N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee. One direction is to further investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Another direction is to study its effects on other diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee and to optimize its synthesis and use in lab experiments.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee involves the reaction of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and 3-chlorophenylamine. The reaction yields N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee as a white solid with a melting point of 185-187°C.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has been studied for its potential applications in medicine and research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(3-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamidee has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-15-7-6-12(10-16(15)26-2)19-22-18(27-23-19)9-8-17(24)21-14-5-3-4-13(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHKDIHOJKXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

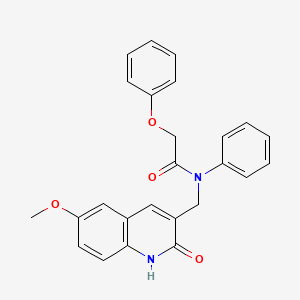
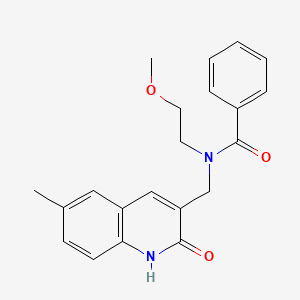

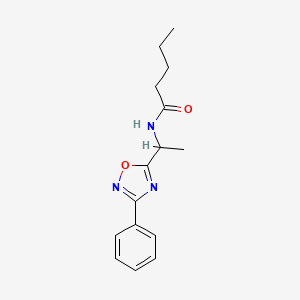
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)
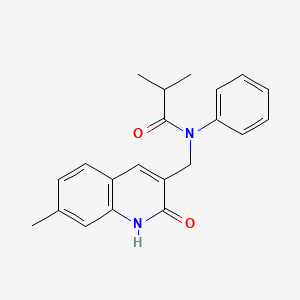
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
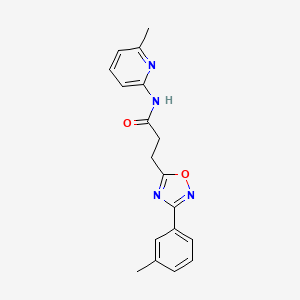
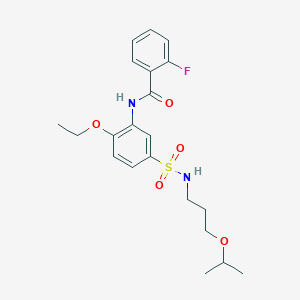
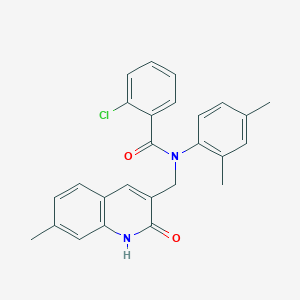
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
